BenchChemオンラインストアへようこそ!

rac Desfluoro Citalopram Acetamide

Serotonin transporter (SERT) SSRI impurity pharmacology IC50 comparator profiling

rac Desfluoro Citalopram Acetamide (IUPAC: 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carboxamide; molecular formula C₂₀H₂₄N₂O₂; molecular weight 324.42 g/mol) is a process-related impurity of the selective serotonin reuptake inhibitor (SSRI) Citalopram. It is characterized by a dual structural divergence from the parent active pharmaceutical ingredient (API): absence of the 4-fluoro substituent on the phenyl ring and replacement of the 5-carbonitrile group with a 5-carboxamide (acetamide) moiety.

Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42
Cat. No. B1154811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Desfluoro Citalopram Acetamide
Synonyms1-(3-(Dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carboxamide
Molecular FormulaC₂₀H₂₄N₂O₂
Molecular Weight324.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Desfluoro Citalopram Acetamide – Structural Identity, Regulatory Classification, and Procurement Rationale for Citalopram Impurity Reference Standards


rac Desfluoro Citalopram Acetamide (IUPAC: 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydroisobenzofuran-5-carboxamide; molecular formula C₂₀H₂₄N₂O₂; molecular weight 324.42 g/mol) is a process-related impurity of the selective serotonin reuptake inhibitor (SSRI) Citalopram [1]. It is characterized by a dual structural divergence from the parent active pharmaceutical ingredient (API): absence of the 4-fluoro substituent on the phenyl ring and replacement of the 5-carbonitrile group with a 5-carboxamide (acetamide) moiety . This compound is classified alongside 5-carboxamide citalopram and desfluoro citalopram as one of the critical impurities requiring stringent control during citalopram and escitalopram manufacture [1].

Why Generic Citalopram Impurity Standards Cannot Substitute for rac Desfluoro Citalopram Acetamide in Method Validation and Quality Control


Impurity reference standards are not functionally interchangeable across citalopram impurity classes because each impurity possesses a unique combination of basicity, chromatographic retention behavior, and mass spectrometric fragmentation pattern. The patent literature establishes a well-defined descending basicity order: 5-carboxamide citalopram > N-desmethyl citalopram > desfluoro citalopram > cyano diol > 5-formyl citalopram > citalopram [1]. rac Desfluoro Citalopram Acetamide, combining both the desfluoro and 5-carboxamide modifications, occupies a distinct position in this hierarchy that cannot be mimicked by either the fluorinated carboxamide (Citalopram EP Impurity A, RRT 0.40) or the desfluoro nitrile (Desfluoro Citalopram). Substituting with a structurally similar but chromatographically distinct impurity standard leads to inaccurate retention time marking, compromised system suitability, and potential failure of regulatory audits during ANDA filings [1].

Quantitative Differentiation Evidence for rac Desfluoro Citalopram Acetamide vs. Closest Citalopram Impurity Analogs


SERT Inhibitory Potency: Desfluoro Modification Produces ~4-Fold Weaker Inhibition than Citalopram at the Human Serotonin Transporter

Direct head-to-head comparison in a single published study demonstrates that removal of the 4-fluoro substituent dramatically reduces inhibitory potency at the human serotonin transporter (hSERT). The IC50 for desfluoro-citalopram (232 nM) is approximately 4-fold higher (weaker) than that of citalopram (59 nM) when tested in [³H]5-HT uptake assays in COS7 cells expressing wild-type hSERT [1]. While the specific IC50 of rac Desfluoro Citalopram Acetamide (which additionally carries the carboxamide modification) has not been reported in a comparable assay, the independent contributions of both desfluoro (Δ +173 nM vs. citalopram) and nitrile-to-carboxamide conversion predict further attenuation of SERT binding. This contrasts with the fluorinated carboxamide analog Citalopram EP Impurity A, which retains the 4-fluorophenyl group critical for SERT affinity [1].

Serotonin transporter (SERT) SSRI impurity pharmacology IC50 comparator profiling

Basicity Hierarchy: 5-Carboxamide Modification Elevates Basicity Above All Other Common Citalopram Impurities

The purification patent US7511161B2 explicitly ranks 5-carboxamide citalopram as the most basic impurity in the citalopram synthesis mixture, with higher basicity than N-desmethyl citalopram, desfluoro citalopram, the cyano diol, 5-formyl citalopram, and citalopram itself [1]. rac Desfluoro Citalopram Acetamide, which is the desfluoro analog of 5-carboxamide citalopram, inherits this elevated basicity from the electron-donating carboxamide group while the absence of the electron-withdrawing fluorine further modulates the pKa of the tertiary amine. This places it at the extreme high-basicity end of the impurity spectrum, enabling selective extraction during purification using polybasic acid washes, as described in the patent [1].

Impurity basicity Extraction selectivity Purification process control

Chromatographic Differentiation: Carboxamide Modification Drives Substantial Retention Time Shift Relative to Citalopram API

The USP monograph for Citalopram Hydrobromide establishes that Citalopram Related Compound A (the 5-carboxamide derivative retaining the 4-fluorophenyl group) exhibits a relative retention time (RRT) of 0.40 relative to citalopram (RRT 1.0) under the specified reversed-phase HPLC conditions [1]. This demonstrates that conversion of the 5-carbonitrile to a 5-carboxamide alone causes a dramatic ~2.5-fold reduction in retention. rac Desfluoro Citalopram Acetamide, which further lacks the hydrophobic 4-fluoro substituent, is predicted to elute even earlier than RRT 0.40, providing unambiguous chromatographic resolution from citalopram, desfluoro citalopram (nitrile), and the fluorinated carboxamide. The USP method employs a C8 column with acetonitrile–ammonium acetate buffer (pH 4.5–5.0), UV detection at 239 nm, and achieves baseline resolution of all specified related compounds [1].

HPLC impurity profiling Relative retention time USP pharmacopoeial method

Degradation Pathway Relevance: Carboxamide Impurity Arises Under Both Process and Hydrolytic Stress Conditions

A validated stability-indicating LC-UV study of citalopram hydrobromide under forced degradation conditions identified citalopram carboxamide (Product II) as a hydrolytic degradation product formed under aqueous stress, alongside a novel 3-hydroxycitalopram N-oxide (Product I) [1]. This establishes that the carboxamide impurity class is not exclusively process-related but also represents a potential degradation pathway, requiring monitoring in both API release testing and finished product stability studies. The analytical method achieved resolution of all five degradation products with LOD of 1 µg/mL and LOQ of 5 µg/mL, precision RSD < 3%, and recovery of 88–97% across the 5–500 µg/mL range [1]. rac Desfluoro Citalopram Acetamide, as the desfluoro carboxamide, serves as the authentic reference standard for confirming the identity of any desfluoro degradant that may arise from fluorine-deficient starting materials or hydrolytic pathways.

Forced degradation Stability-indicating method Hydrolytic degradation product

Regulatory Specification Alignment: Pharmacopoeial Limits Define the Quantitative Target for Impurity Control

The USP Citalopram Hydrobromide monograph specifies that individual specified related compounds are controlled at NMT (not more than) 0.10% and total unspecified impurities at NMT 0.50% [1]. The European Pharmacopoeia (EP) similarly designates citalopram impurities including the 5-carboxamide and desfluoro classes as specified impurities requiring monitoring. rac Desfluoro Citalopram Acetamide, as a desfluoro carboxamide, falls under the individual unspecified impurity category when not explicitly listed, subject to the NMT 0.10% threshold. The patent literature further specifies that citalopram purified by the described process achieves >99.7% purity (peak area) with each impurity controlled below 0.1% [2]. These regulatory thresholds establish the quantitative framework within which rac Desfluoro Citalopram Acetamide must be measured, requiring a high-purity reference standard for accurate quantification at or below the 0.10% reporting threshold.

Pharmacopoeial monograph ANDA impurity threshold Quality control specification

Validated Application Scenarios for rac Desfluoro Citalopram Acetamide in Pharmaceutical Development, Quality Control, and Analytical Research


ANDA Impurity Profiling: Reference Standard for HPLC System Suitability and Peak Identification

In generic pharmaceutical ANDA submissions for citalopram or escitalopram drug products, regulatory agencies require complete identification and quantification of all impurities exceeding the identification threshold (0.10%). rac Desfluoro Citalopram Acetamide serves as an authenticated reference standard to establish the relative retention time marker for the desfluoro carboxamide impurity class. Based on the USP chromatographic system where Citalopram Related Compound A (fluorinated carboxamide) elutes at RRT 0.40 [1], this compound is used in system suitability solutions to demonstrate adequate resolution from the parent API peak (RRT 1.0) and adjacent impurity peaks, ensuring the analytical method meets pharmacopoeial requirements for specificity and precision.

Process Development: Monitoring Purification Efficiency via Basicity-Driven Extraction Selectivity

During citalopram process development and scale-up, the removal of high-basicity impurities including 5-carboxamide derivatives is achieved through extraction with dilute polybasic acid solutions [2]. rac Desfluoro Citalopram Acetamide, occupying the highest basicity rank among the impurity spectrum, functions as the most stringent probe for extraction efficiency. Process chemists spike crude citalopram mixtures with this reference standard and quantify residual levels post-extraction to validate that the purification protocol achieves the ≤0.10% threshold. Incomplete removal signals suboptimal pH or insufficient polybasic acid concentration, enabling data-driven process optimization before committing to production-scale batches.

Forced Degradation and Stability Studies: Authentic Marker for Desfluoro Hydrolytic Degradants

Stability-indicating methods for citalopram formulations must demonstrate baseline resolution of all potential degradation products. Citalopram carboxamide has been confirmed as a hydrolytic degradation product under aqueous stress conditions [3]. rac Desfluoro Citalopram Acetamide is used as the authentic reference standard for desfluoro carboxamide degradants that may arise from desfluoro precursors in the synthetic route. In forced degradation study design, this compound enables accurate peak assignment in stressed sample chromatograms, supporting the specificity validation required by ICH Q2(R1) guidelines and ensuring that desfluoro degradation products are neither misidentified as nor obscured by other impurity peaks.

SERT Pharmacology Research: Negative Control for Fluorine-Dependent Binding Interactions

In academic and industrial pharmacology laboratories investigating the structure–activity relationships of SSRIs at the serotonin transporter, rac Desfluoro Citalopram Acetamide serves as a dual-modification negative control. Direct comparative data from hSERT mutational mapping studies demonstrate that desfluoro-citalopram (nitrile form) exhibits an IC50 of 232 nM versus 59 nM for citalopram [4], quantifying the specific contribution of the 4-fluoro substituent to binding affinity. The additional carboxamide modification in rac Desfluoro Citalopram Acetamide provides a tool to probe the hydrogen-bonding environment of the SERT binding pocket where the nitrile group normally resides, supporting computational docking studies and mutational analyses that aim to delineate fluorine-specific versus nitrile-specific binding determinants.

Quote Request

Request a Quote for rac Desfluoro Citalopram Acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.